molecular formula C22H18O4 B2963201 4-(7-ethoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 858766-01-5

4-(7-ethoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

Cat. No. B2963201
CAS RN: 858766-01-5
M. Wt: 346.382
InChI Key: NCLCHOBYPWZXOJ-UHFFFAOYSA-N
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Description

The compound “4-(7-ethoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one” is a complex organic molecule that contains several functional groups and rings, including a benzofuran and a chromenone . The presence of these groups could suggest potential applications in organic synthesis or medicinal chemistry, as both benzofurans and chromenones are found in a variety of natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring (a fused benzene and furan ring), a chromenone (a fused benzene and pyran ring with a carbonyl group), and an ethoxy group attached to the benzofuran . The exact 3D structure and stereochemistry would need to be determined through techniques like X-ray crystallography.


Chemical Reactions Analysis

Again, without specific data, it’s challenging to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence of the benzofuran and chromenone rings, as well as the ethoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group could increase its solubility in organic solvents .

Scientific Research Applications

Drug Discovery

The unique structure of this compound, particularly the presence of the benzofuran moiety, makes it a valuable scaffold in drug discovery. Benzofuran derivatives have been identified for their potential in treating a wide range of diseases due to their diverse pharmacological properties . This compound could be explored for its efficacy in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial treatments.

Neuropharmacology

Benzofuran derivatives have shown promise in neuropharmacology, particularly in the modulation of cannabinoid receptors . This compound could be investigated for its potential effects on neurological pathways and disorders, possibly contributing to the development of new treatments for conditions like epilepsy or depression.

Antimicrobial Agents

The antimicrobial potential of benzofuran derivatives has been documented, with some structures exhibiting good activity against a range of pathogens . This compound could be synthesized and tested for its antimicrobial efficacy, which could lead to the development of new antibiotics or antifungal agents.

Safety and Hazards

The safety and hazards associated with this compound are not known without specific toxicity data. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications in medicinal chemistry or material science. It could also involve investigating its physical and chemical properties, as well as its safety and environmental impact .

properties

IUPAC Name

4-(7-ethoxy-1-benzofuran-2-yl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c1-2-24-18-8-4-7-15-11-20(26-22(15)18)17-12-21(23)25-19-10-14-6-3-5-13(14)9-16(17)19/h4,7-12H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLCHOBYPWZXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C5CCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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